3-Hydroxy-3,5,5-trimethyloxolan-2-one
Description
3-Hydroxy-3,5,5-trimethyloxolan-2-one is a cyclic ester (lactone) featuring a five-membered oxolane ring substituted with three methyl groups and a hydroxyl group at the 3-position. Its structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric hindrance from the trimethyl substitution.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-hydroxy-3,5,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-7(3,9)5(8)10-6/h9H,4H2,1-3H3 |
InChI Key |
XBYVLEIYJLIKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)(C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following compounds are selected for comparison based on shared functional groups or ring systems:
Key Observations:
- The acetyl group in the latter enhances polarity, favoring solubility in polar solvents .
- Ring Strain: The bicyclic structure of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one introduces significant ring strain, likely making it more reactive in ring-opening reactions compared to the monocyclic target compound .
- Bioactivity: β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory activity via COX-2 inhibition, but the target lactone lacks the carboxylic acid moiety critical for NSAID-like binding .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: While Ethyl 4b () was synthesized alongside antifungal/antibacterial assays, the target compound’s bioactivity remains unexplored in the provided data. Structural similarities suggest possible antimicrobial utility, but empirical validation is needed .
- Synthetic Accessibility : The bicyclic lactone (Compound 6) requires photoirradiation for synthesis, whereas linear analogs like 4b are derived via oxidation, indicating divergent synthetic challenges .
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